molecular formula C20H32O3 B13901918 (5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid

(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid

Cat. No.: B13901918
M. Wt: 320.5 g/mol
InChI Key: JSFATNQSLKRBCI-IXNHTQMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid is a complex organic compound with the molecular formula C20H32O3. It is a derivative of eicosatetraenoic acid and contains multiple double bonds and a hydroxyl group. This compound is significant in various biochemical processes and has been studied for its role in inflammation and other physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid typically involves the oxidation of eicosatetraenoic acid. One common method includes the use of specific oxidizing agents under controlled conditions to introduce the hydroxyl group at the 15th position. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using advanced chemical reactors. The process is optimized for high yield and purity, often employing continuous flow systems and automated monitoring to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in the inflammatory response, such as cyclooxygenases and lipoxygenases. These interactions lead to the production of signaling molecules that regulate inflammation and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid is unique due to its specific stereochemistry and the presence of multiple double bonds. These structural features contribute to its distinct biochemical properties and its role in various physiological processes .

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4+,10-8+,11-9+,17-14+/t19-/m0/s1

InChI Key

JSFATNQSLKRBCI-IXNHTQMRSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.